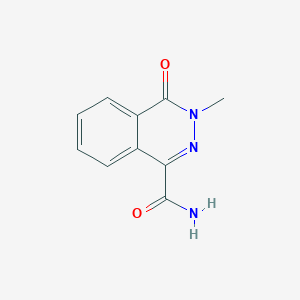

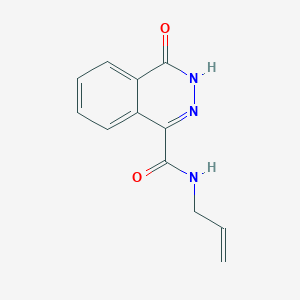

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

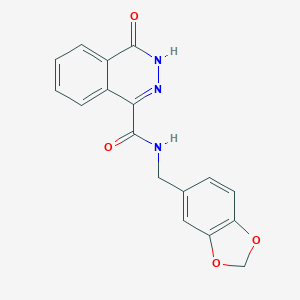

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .Physical And Chemical Properties Analysis

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .Wissenschaftliche Forschungsanwendungen

Catalytic Processes and Chemical Synthesis

Double bond migration in N-allylic systems catalyzed by transition metal complexes is a significant area of study. Research has shown that isomerization of N-allyl compounds, including amines, imines, amides, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds can be catalyzed efficiently by transition metals like Rh, Ru, Fe, Ir, and others. This process is crucial for the selective synthesis of various compounds, including enamines and enamides, demonstrating the utility of such transformations in organic synthesis (S. Krompiec et al., 2008).

Pharmaceutical Development

The 1,3,4-oxadiazole core, often present in pharmaceutical compounds, exhibits a broad range of pharmacological properties. Compounds containing this moiety have been shown to display significant medicinal potential, including antiviral, analgesic, and anti-inflammatory activities. The synthesis and functionalization of 1,3,4-oxadiazoles have been extensively studied, highlighting their importance in the development of new drugs (Kavita Rana et al., 2020).

Supramolecular Chemistry and Material Science

The assembly of benzene-1,3,5-tricarboxamides (BTAs) into one-dimensional structures is another area where the research has shown significant promise. These assemblies are stabilized by hydrogen bonding and exhibit potential applications ranging from nanotechnology to polymer processing. The versatility of BTAs as a supramolecular building block is underscored by their adaptability and the detailed understanding of their self-assembly behavior, which opens avenues for innovative applications in various scientific fields (S. Cantekin et al., 2012).

Wirkmechanismus

Target of Action

The primary target of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is P-glycoprotein (P-gp) . P-gp is a protein that plays a crucial role in the process of multidrug resistance (MDR) in cancer cells . It functions as an ATP-dependent efflux pump, expelling drugs from the cell and reducing their intracellular concentration.

Mode of Action

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide acts as a P-gp inhibitor . By inhibiting P-gp, it prevents the efflux of drugs from cancer cells, thereby increasing their intracellular concentration. This enhances the efficacy of chemotherapeutic agents and helps to overcome multidrug resistance .

Result of Action

The inhibition of P-gp by N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide leads to an increase in the intracellular concentration of chemotherapeutic drugs . This results in enhanced cytotoxic effects on cancer cells, leading to their death . Importantly, this compound has been found to exhibit antiproliferative activity against human HCT-116 cells .

Eigenschaften

IUPAC Name |

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKAEYCYUEAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)